2-(4-Methoxyphenyl)-2-methylpropanoyl chloride
Overview
Description
Synthesis Analysis
This compound can be obtained by treatment of 4-methoxyacetophenone with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and p-toluenesulfonic acid in methanol at 30–35° . It may also be used in the synthesis of substituted spiro[4.5]decane and 1-(4′-hydroxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline (higenamine), a cardiotonic principle of aconite root .Molecular Structure Analysis
The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-(4-Methoxyphenyl)-2-methylpropanoyl chloride .Physical And Chemical Properties Analysis
This compound is a pale yellow to beige crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 280.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Synthesis of Benzimidazoles
Benzimidazoles are heterocyclic compounds with diverse biological activities. Researchers have employed 4-Methoxyphenylacetyl chloride as a key intermediate in the synthesis of benzimidazoles. By reacting it with appropriate amines, benzimidazole derivatives can be prepared. These compounds exhibit potential as antiviral, antifungal, and anticancer agents .
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBIANFVAGWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylpropanoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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